1,1,3,3-Tetramethylguanidine;hydrochloride

Übersicht

Beschreibung

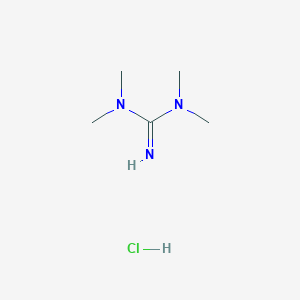

1,1,3,3-Tetramethylguanidine;hydrochloride is an organic compound with the molecular formula C5H14ClN3. It is a derivative of 1,1,3,3-Tetramethylguanidine, a strong base commonly used in organic synthesis. The hydrochloride form is often used to enhance the solubility and stability of the compound in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethylguanidine;hydrochloride can be synthesized through several methods. One common method involves the reaction of tetramethylthiourea with methyl iodide, followed by amination. Another method starts from cyanogen iodide, which reacts with dimethylamine to form the desired product .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting chlorocyanogen with dimethylamine at low temperatures, followed by heating to condense the product. This method is efficient and yields a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,3,3-Tetramethylguanidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles and other derivatives.

Reduction: It can be reduced under specific conditions to yield different amines.

Substitution: It participates in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various nitriles, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Base Catalyst in Reactions :

- Alkylation Reactions : It serves as a strong base for alkylation processes, often substituting more expensive bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) .

- Benzoylation of Alcohols : The compound acts as an efficient catalyst for the benzoylation of alcohols, enhancing reaction rates and yields .

- Polymer Production :

Pharmaceutical Applications

- Synthesis of Steroids :

- Preparation of Alkyl Nitriles :

Toxicological Studies and Safety Considerations

Research has indicated that while 1,1,3,3-tetramethylguanidine hydrochloride is useful in many applications, it also poses certain toxicity risks. Inhalation studies have shown that exposure to aerosols can lead to pulmonary effects in laboratory animals . Safety data sheets highlight its classification as an acute toxicity hazard and recommend appropriate handling measures to mitigate risks associated with skin contact and inhalation .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Alkylation | Cost-effective alternative to DBU/DBN |

| Polymer Production | Polyurethane Foam Catalyst | Enhances polymerization efficiency |

| Pharmaceutical Industry | Steroid Synthesis | Facilitates complex organic reactions |

| Chemical Transformations | Benzoylation of Alcohols | Improves reaction rates |

| Rubber Manufacturing | Accelerator for Polysulfured Rubber | Enhances material properties |

Case Studies

- Polyurethane Foam Production : A study demonstrated that using 1,1,3,3-tetramethylguanidine hydrochloride significantly increased the reaction rate in producing flexible polyurethane foams compared to traditional catalysts. The resulting foams exhibited superior mechanical properties.

- Synthesis of Alkyl Nitriles : In a comparative analysis of various bases for alkylation reactions involving alkyl halides, 1,1,3,3-tetramethylguanidine hydrochloride provided higher yields and shorter reaction times than other bases tested.

Wirkmechanismus

The mechanism of action of 1,1,3,3-Tetramethylguanidine;hydrochloride primarily involves its role as a strong base. It facilitates deprotonation reactions, enabling the formation of reactive intermediates that participate in various chemical transformations. Its high basicity and non-nucleophilic nature make it an ideal catalyst for many organic reactions .

Vergleich Mit ähnlichen Verbindungen

- Dimethylurea

- Noxytiolin

- Metformin

- Buformin

- Allantoic acid

- Carmustine

Uniqueness: 1,1,3,3-Tetramethylguanidine;hydrochloride stands out due to its high basicity and non-nucleophilic properties, which make it highly effective in catalyzing a wide range of organic reactions. Its ability to enhance the solubility and stability of the parent compound further adds to its versatility in various applications .

Biologische Aktivität

1,1,3,3-Tetramethylguanidine hydrochloride (TMG·HCl) is a guanidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a nonaqueous solvent and as a precursor in the synthesis of various biologically active molecules. This article explores the biological activity of TMG·HCl, focusing on its pharmacological properties, toxicity profiles, and applications in drug development.

- Molecular Formula : CHClN

- Molecular Weight : 161.64 g/mol

- CAS Number : 593-81-7

TMG·HCl is characterized by a quaternary ammonium structure which contributes to its solubility and reactivity in biochemical applications. It is often utilized in organic synthesis and as a catalyst in various chemical reactions.

1. Pharmacological Effects

TMG·HCl exhibits several pharmacological effects, particularly in the context of cancer research and inflammation:

- Anticancer Activity : In studies involving Smac mimetics, TMG·HCl has been used to enhance the bioactivity of compounds targeting apoptotic pathways in cancer cells. For instance, the analogue M11 demonstrated significant tumor growth delay in metastatic breast cancer models when administered subcutaneously at escalating doses (up to 15 mg/kg), showing a delay of approximately 11 days . The compound's ability to promote apoptosis through caspase activation was also noted.

- Anti-inflammatory Properties : TMG·HCl has been implicated in modulating inflammatory responses. Inhalation studies revealed that exposure to guanidine derivatives resulted in increased levels of inflammatory cytokines (such as IL-6 and TNF-α) in bronchoalveolar lavage fluid (BALF), indicating a concentration-dependent pulmonary inflammatory response .

2. Toxicity Profiles

The safety profile of TMG·HCl has been evaluated through various toxicity assays:

- Acute Toxicity : An acute inhalation study conducted on Sprague-Dawley rats indicated that high concentrations of TMG derivatives led to significant pulmonary toxicity characterized by inflammation and necrosis . The estimated lethal concentration (LC50) was determined to be greater than 68 mg/m³ after 4 hours of exposure.

- Histopathological Findings : Histological examinations post-exposure revealed acute inflammation in the nasal cavity and lung tissues, emphasizing the need for caution when handling this compound due to its potential toxic effects at elevated concentrations.

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of TMG-based Smac mimetics, M11 was administered to mice bearing MDA-MB-231 tumors. The study demonstrated that M11 not only delayed tumor growth but also exhibited favorable pharmacokinetics with a half-life of approximately 2.2 hours via subcutaneous administration . These findings support the potential use of TMG derivatives in developing new cancer therapies.

Case Study 2: Inflammatory Response

A study investigating the inhalation toxicity of TMG derivatives highlighted significant gender differences in pulmonary inflammation responses among male and female rats exposed to varying concentrations . Increased levels of total protein and lactate dehydrogenase (LDH) were observed, correlating with heightened inflammatory markers in BALF samples from male rats.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,1,3,3-tetramethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZEOLIKDSQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-17-5 | |

| Record name | Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC47014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.